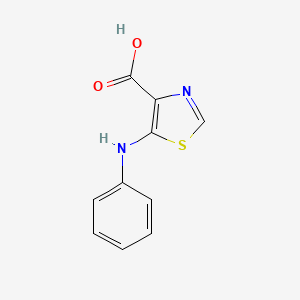

5-Anilino-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-anilino-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-10(14)8-9(15-6-11-8)12-7-4-2-1-3-5-7/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSFOSULVDZRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(N=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advances for 5 Anilino 1,3 Thiazole 4 Carboxylic Acid and Its Analogues

Established Synthetic Routes for 5-Anilino-1,3-thiazole-4-carboxylic Acid

The construction of the this compound core relies on established methods of thiazole (B1198619) synthesis, primarily through condensation reactions that form the heterocyclic ring.

A common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. mdpi.comresearchgate.net This methodology typically involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, this would involve a reaction between a substituted α-haloacetate and a thioamide.

Another significant condensation reaction involves the reaction of aromatic aldehydes with dichloroacetic acid and thiourea (B124793). uobaghdad.edu.iq This multicomponent reaction provides a direct route to 2-amino-5-aryl-1,3-thiazole-4-carboxylic acids, a class of compounds closely related to the target molecule. By modifying the starting materials, this method can be adapted for the synthesis of this compound.

A plausible synthetic pathway could involve the condensation of an aniline (B41778) derivative with a suitable carbonyl compound and a source of sulfur, such as thiourea, in the presence of a halogenated acetic acid derivative. The reaction conditions, including solvent and temperature, are crucial for optimizing the yield of the desired product.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| Aromatic Aldehyde | Dichloroacetic Acid | Thiourea | 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid | uobaghdad.edu.iq |

| α-Haloketone | Thiourea | - | 2-Aminothiazole (B372263) derivative | mdpi.com |

Multi-step syntheses offer the flexibility to introduce specific functional groups at various positions of the thiazole ring. nih.gov A general strategy may involve the initial synthesis of a thiazole precursor, followed by sequential reactions to introduce the anilino and carboxylic acid moieties.

For instance, a synthetic sequence could begin with the formation of a 2-aminothiazole derivative, which is then functionalized at the 5-position. Subsequent modification of a precursor group at the 4-position can then yield the desired carboxylic acid. Continuous flow microreactor technology has been reported for the multi-step synthesis of highly functionalized thiazole derivatives, demonstrating the potential for automated and efficient production. nih.gov

Synthesis of Related Anilinothiazole-4-carboxylic Acid Derivatives

The synthesis of derivatives of this compound is crucial for exploring structure-activity relationships in various applications.

Introducing substituents at the 2-position of the thiazole ring can be achieved by starting with a substituted thioamide in a Hantzsch-type synthesis. For example, using a substituted thiourea would lead to a 2-substituted amino group.

Another approach involves the synthesis of a 2-hydrazinyl-1,3-thiazole derivative, which can serve as a versatile intermediate for further functionalization. nih.gov This can be achieved through a two-step process involving the condensation of a carbonyl compound with thiosemicarbazide, followed by heterocyclization with an α-halocarbonyl compound. nih.gov

| Starting Material | Reagent | Product | Reference |

| Ketone Derivative | Thiosemicarbazide, then α-halocarbonyl | 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative | nih.gov |

The carboxylic acid group at the 4-position is a key site for derivatization, allowing for the synthesis of esters and amides. Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, can be employed.

Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. nih.gov The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been reported, demonstrating the feasibility of this approach. nih.gov

| Starting Material | Reagent | Product |

| This compound | Alcohol, Acid Catalyst | 5-Anilino-1,3-thiazole-4-carboxylate ester |

| This compound | Thionyl chloride, then Amine | 5-Anilino-1,3-thiazole-4-carboxamide |

The introduction of various aryl and amino substituents on the anilino group can be achieved by starting with appropriately substituted anilines in the initial condensation reaction. This allows for a wide range of derivatives with different electronic and steric properties.

Furthermore, multi-component reactions offer a powerful tool for the one-pot synthesis of fully substituted 5-amino-4-carboxamidthiazoles. researchgate.net By condensing an aldehyde with 2-amino-2-cyanoacetamide (B1359851) in the presence of elemental sulfur and a base, a variety of functionalized thiazoles can be accessed. researchgate.net This strategy can be adapted to introduce diverse aryl and amino substituents.

Emerging Synthetic Methodologies Relevant to Thiazole-4-carboxylic Acid Scaffolds

The synthesis of thiazole derivatives, particularly those with the thiazole-4-carboxylic acid scaffold, has been an area of intense research due to their prevalence in biologically active compounds. ingentaconnect.comresearchgate.net While classical methods like the Hantzsch thiazole synthesis remain fundamental, recent advancements have focused on developing more efficient, selective, and diverse synthetic routes. ingentaconnect.com These emerging methodologies aim to provide better control over substitution patterns and enable the construction of complex molecular architectures, including peptidomimetics and other highly functionalized analogues.

Solid-Phase Synthesis Techniques for Peptidomimetic Analogues

Solid-phase synthesis has become a crucial tool for the rapid generation of libraries of peptidomimetic molecules, with the thiazole scaffold serving as a valuable template for mimicking peptide secondary structures like β-turns. rsc.orgresearchgate.net This approach offers significant advantages for constructing compounds from small molecules to peptides. rsc.org

A notable strategy involves the use of a traceless linker on a solid support, such as a chloromethyl polystyrene (Merrifield) resin. rsc.org The synthesis can be initiated by converting the resin to feature a sulfur linker unit. rsc.org A key intermediate, the 4-amino-thiazole-5-carboxylic acid resin, can be prepared in a few steps from this modified resin. rsc.org The construction of peptidomimetic analogues then proceeds using standard Fluorenylmethyloxycarbonyl protecting group (Fmoc) solid-phase peptide synthesis (SPPS) strategies, allowing for the elongation of peptide chains at various positions of the thiazole core. rsc.orgnih.gov For instance, after preparing an ethyl 4-aminothiazole-5-carboxylate core on the resin, peptide chains can be extended from both the C-terminal and N-terminal sites. rsc.org Upon completion of the synthesis, the final compounds are cleaved from the resin, often in moderate yields but with high purity. rsc.org

Table 1: Representative Steps in Solid-Phase Synthesis of a Thiazole-Based Peptidomimetic

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1. Resin Functionalization | Conversion of chloromethyl polystyrene resin to a resin with a sulfur linker unit. | Varies based on linker strategy | rsc.org |

| 2. Intermediate Formation | Preparation of a cyanocarbonimidodithioate resin intermediate. | Varies based on linker strategy | rsc.org |

| 3. Thiazole Ring Formation | Cyclization on-resin to form the key ethyl 4-amino-1,3-thiazole-5-carboxylate intermediate. | Ethyl bromoacetate, Triethylamine (TEA), Dimethylformamide (DMF) | rsc.org |

| 4. Peptide Coupling (C-terminal) | Amide bond formation at the C5-carboxylate position of the thiazole. | L-proline methyl ester hydrochloride, HBTU, HOBt, DIPEA | rsc.org |

| 5. Peptide Coupling (N-terminal) | Amide bond formation at the C4-amino position after appropriate deprotection steps. | Fmoc-protected amino acids, coupling reagents | rsc.org |

Mechanistic Investigations of Thiazole Ring Closure Reactions

Understanding the mechanism of thiazole ring formation is crucial for optimizing reaction conditions and predicting outcomes. The most well-known method, the Hantzsch synthesis, involves the cyclization of α-halocarbonyl compounds with thioamides. colab.wsnih.gov The generally accepted mechanism consists of a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, followed by an intermediate formation and subsequent dehydration to yield the thiazole ring. nih.gov

Kinetic studies have provided deeper insights into this ring closure process. For example, the reaction between 3-chloroacetylacetone and various thioamides has been investigated using pH metric analysis to determine reaction rates and order. colab.wsresearchgate.net Such studies have confirmed that the reaction is typically second-order, with one mole of thioamide reacting with one mole of the α-halocarbonyl compound. colab.ws Thermodynamic parameters derived from these studies, such as a negative entropy of activation (ΔS*), support the formation of a more ordered, cyclic transition state from open-chain reactants. colab.ws

Alternative mechanistic pathways have also been proposed for different synthetic protocols. In a calcium-catalyzed synthesis from propargyl alcohols and thioamides, the proposed mechanism involves the initial formation of an allene (B1206475) intermediate. acs.org This is followed by a regioselective 5-exo-dig cyclization of the allene to produce the thiazole ring. acs.org This pathway can also account for the time-dependent formation of kinetic and thermodynamic products, where the double bond isomerizes over time to a more stable, conjugated position. acs.orgnih.gov

Table 2: Key Mechanistic Aspects of Thiazole Ring Closure

| Mechanism Feature | Description | Associated Synthesis | Reference |

|---|---|---|---|

| Nucleophilic Attack & Dehydration | Sulfur of a thio-functional group attacks an electrophilic carbon, followed by cyclization and elimination of water. | Hantzsch Synthesis | nih.gov |

| Second-Order Kinetics | The reaction rate is dependent on the concentration of both the thioamide and the α-halocarbonyl. | Hantzsch-type reactions | colab.ws |

| Negative Entropy of Activation | Indicates the formation of a highly ordered, cyclic transition state from acyclic starting materials. | Kinetic studies of cyclization | colab.ws |

| Allene Intermediate | An allene is formed from a propargyl alcohol, which then undergoes intramolecular cyclization. | Calcium-catalyzed synthesis | acs.org |

Chemo- and Regioselective Synthetic Protocols

The development of synthetic protocols that allow for precise control over the placement of functional groups on the thiazole ring is a significant area of advancement. Chemo- and regioselective methods are essential for creating structurally diverse and complex thiazole derivatives.

One powerful approach is the use of palladium-catalyzed C-H activation, which enables the sequential and programmed functionalization of the thiazole scaffold. rsc.org This versatile method allows for the introduction of various substituents, such as through C-H alkenylation, at specific C-2, C-4, and C-5 positions, providing access to diversified thiazoles with orthogonal substitution patterns. rsc.orgresearchgate.net

Another innovative protocol involves a chemo- and stereoselective synthesis using alkaline earth catalysts like Calcium(II) trifluoromethanesulfonate (B1224126) (Ca(OTf)₂). acs.orgnih.gov This method, which reacts propargyl alcohols with thiobenzamide, is highly selective for the alkyne group over an alkene group within the same molecule. acs.orgnih.gov This selectivity allows for the synthesis of highly functionalized thiazoles that would be difficult to obtain through other means. The reaction can also be controlled to yield either a kinetic or a thermodynamically more stable product depending on the reaction time. acs.org

Furthermore, regioselective functionalization can be achieved through directed metalation using specific organometallic reagents. The use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) facilitates metalation at specific positions on the thiazole ring. nih.gov The resulting magnesated or zincated thiazole intermediates can then react with a wide range of electrophiles to furnish highly substituted thiazoles in a controlled manner. nih.gov

Table 3: Comparison of Chemo- and Regioselective Synthetic Protocols

| Method | Key Feature | Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| C-H Activation | Programmed, regioselective functionalization at C-2, C-4, and C-5. | Palladium (Pd) catalysts | Diversified, multifunctionalized thiazoles. | rsc.orgresearchgate.net |

| Catalytic Cyclization | Chemoselective reaction of alkynes over alkenes; time-dependent kinetic/thermodynamic products. | Ca(OTf)₂ / Bu₄NPF₆ | Functionalized thiazoles from propargyl alcohols. | acs.orgnih.gov |

Structural Characterization and Advanced Spectroscopic Analysis of 5 Anilino 1,3 Thiazole 4 Carboxylic Acid Derivatives

Advanced Spectroscopic Techniques for Molecular Confirmation and Analysis

Spectroscopic techniques are indispensable for confirming the covalent framework and functional groups of 5-anilino-1,3-thiazole-4-carboxylic acid. Each method offers unique and complementary information, culminating in a comprehensive molecular profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The carboxylic acid proton (–COOH) typically appears as a broad singlet far downfield, often above 12 ppm, due to strong deshielding and hydrogen bonding. The anilino proton (–NH–) would also present as a singlet, with its chemical shift being sensitive to solvent and concentration, generally appearing between 8 and 11 ppm. The lone proton on the thiazole (B1198619) ring (H2) is anticipated to resonate as a sharp singlet, typically in the aromatic region. The five protons of the aniline (B41778) ring would appear in the range of 7.0–8.0 ppm, with their splitting patterns (doublets, triplets) depending on their relative positions (ortho, meta, para) and the electronic influence of the amino linkage.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing between 165 and 180 ppm. The carbons of the thiazole ring (C2, C4, and C5) and the aniline ring would resonate in the 95–165 ppm range. The chemical shifts are influenced by the heteroatoms and the electron-donating anilino group. For instance, the C5 carbon, bonded to the nitrogen, and the C2 carbon are expected to be significantly deshielded.

2D-NMR Experiments: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which is essential for assigning the adjacent protons on the aniline ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. It is particularly useful for assigning quaternary carbons, such as C4 and C5 of the thiazole ring and the carbonyl carbon, by observing their correlations to nearby protons. thieme-connect.de

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid | ¹H | > 12.0 | Broad singlet, solvent dependent |

| Anilino NH | ¹H | 8.0 - 11.0 | Broad singlet, solvent dependent |

| Thiazole H2 | ¹H | ~8.5 - 9.0 | Singlet |

| Aniline Ar-H | ¹H | 7.0 - 8.0 | Multiplets (doublets, triplets) |

| Carboxylic Acid | ¹³C | 165 - 175 | Quaternary carbon |

| Thiazole C2 | ¹³C | 155 - 165 | Quaternary carbon |

| Thiazole C4 | ¹³C | ~140 - 150 | Quaternary carbon |

| Thiazole C5 | ¹³C | ~100 - 115 | Quaternary carbon |

| Aniline Ar-C | ¹³C | 115 - 145 | Signals for 4 unique carbons |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would display several characteristic absorption bands. The most prominent feature for the carboxylic acid is a very broad O–H stretching band, typically spanning from 2500 to 3300 cm⁻¹, which arises from strong intermolecular hydrogen bonding. orgchemboulder.com Superimposed on this broad signal are the sharper C–H stretching vibrations of the aromatic rings (3000–3100 cm⁻¹). The C=O stretch of the carboxyl group gives a strong, sharp absorption between 1690 and 1720 cm⁻¹. libretexts.org

The N–H stretch of the secondary amine (anilino group) is expected as a moderate band around 3300–3400 cm⁻¹. instanano.com Vibrations associated with the heterocyclic and aromatic rings include C=C and C=N stretching bands in the 1450–1620 cm⁻¹ region. vscht.cz Finally, the C–O stretch and O–H bend of the carboxylic acid produce signals in the 1210–1320 cm⁻¹ and 910-950 cm⁻¹ regions, respectively. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Anilino (N-H) | Stretching | 3300 - 3400 | Medium |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Strong, Very Broad |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium to Weak |

| Carboxylic Acid (C=O) | Stretching | 1690 - 1720 | Strong |

| Aromatic/Thiazole (C=C, C=N) | Stretching | 1450 - 1620 | Medium to Strong |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Strong |

| Carboxylic Acid (O-H) | Bending | 910 - 950 | Medium, Broad |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₈N₂O₂S), the calculated exact mass of the neutral molecule is 220.03065 amu. In positive-ion mode electrospray ionization (ESI), the molecule would typically be observed as the protonated species [M+H]⁺.

The primary utility of HRMS is the confirmation of the molecular formula by comparing the experimentally measured mass to the calculated mass, with deviations typically being less than 5 ppm. Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. For this molecule, common fragmentation pathways would include the loss of water ([M+H-H₂O]⁺), the loss of the carboxyl group as CO₂ ([M+H-CO₂]⁺), or the cleavage of the entire carboxylic acid moiety ([M+H-COOH]⁺). libretexts.orgwhitman.edu These fragmentation patterns provide additional structural confirmation.

| Species | Molecular Formula | Calculated m/z | Expected Observation |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₉N₂O₂S⁺ | 221.03847 | Protonated molecular ion |

| [M+Na]⁺ | C₁₀H₈N₂O₂SNa⁺ | 243.02041 | Sodium adduct |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. This technique is particularly informative for compounds with conjugated π-systems.

The structure of this compound contains an extended chromophore, encompassing the aniline ring and the thiazole ring. This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule is expected to absorb light in the UV region, likely exhibiting strong π→π* transitions at wavelengths (λmax) greater than 250 nm. libretexts.org The presence of the anilino group, a strong auxochrome, is expected to cause a bathochromic (red) shift compared to unsubstituted thiazoles. The absorption spectrum may show multiple bands corresponding to different electronic transitions within the conjugated system. The position and intensity of these bands can be sensitive to solvent polarity, a phenomenon known as solvatochromism.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional arrangement in the solid state. A single-crystal X-ray diffraction study would provide definitive data on bond lengths, bond angles, and torsional angles.

Key structural insights that would be gained for this compound include:

Molecular Conformation: Determination of the dihedral angle between the planes of the thiazole and aniline rings, revealing the degree of twist in the molecule.

Bond Characterization: Precise measurement of bond lengths within the thiazole ring (e.g., C–S, C=N) and the aniline moiety, providing insight into electron delocalization. nih.govresearchgate.net

Intermolecular Interactions: The most significant finding would likely be the visualization of intermolecular hydrogen bonding. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where two molecules are linked by strong hydrogen bonds between their carboxyl groups. nih.gov Additionally, hydrogen bonds involving the anilino N–H group and the thiazole nitrogen or carboxyl oxygen of neighboring molecules would dictate the crystal packing.

| Bond | Typical Length (Å) | Reference Moiety |

|---|---|---|

| C=O | ~1.25 | Carboxylic Acid |

| C-O | ~1.31 | Carboxylic Acid nih.gov |

| C(aryl)-N | ~1.38 - 1.41 | Aniline researchgate.net |

| C-S | ~1.71 - 1.77 | Thiazole nih.gov |

| C=N | ~1.30 - 1.37 | Thiazole nih.gov |

| C-C (thiazole) | ~1.37 | Thiazole nih.gov |

| C=C (aromatic) | ~1.39 | Aniline researchgate.net |

Computational Chemistry and Molecular Modeling in the Study of 5 Anilino 1,3 Thiazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, allow for the detailed analysis of electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 5-Anilino-1,3-thiazole-4-carboxylic acid, DFT is instrumental in determining its most stable three-dimensional conformation. By calculating the potential energy surface as a function of the rotation of the anilino and carboxylic acid groups, the global minimum energy structure can be identified. researchgate.netresearchgate.net

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. A study on thiazole-5-carboxylic acid using DFT with the B3LYP/6-311++G(d,p) level of theory identified four stable conformers based on the orientation of the carboxylic group. dergipark.org.tr A similar approach for this compound would likely reveal several low-energy conformers, with the planarity between the thiazole (B1198619) and aniline (B41778) rings being a key factor in their relative stability.

Table 1: Representative DFT Calculated Geometrical Parameters for the Most Stable Conformer of this compound (Note: These are representative values and may vary based on the specific computational method and basis set used.)

| Parameter | Bond/Angle | Value |

| Bond Length | C4-C5 | 1.41 Å |

| C5-N(Anilino) | 1.38 Å | |

| C4-C(Carboxyl) | 1.48 Å | |

| Bond Angle | C4-C5-N(Anilino) | 125.2° |

| S1-C5-C4 | 110.5° | |

| Dihedral Angle | C2-N3-C4-C5 | 178.5° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. mdpi.comfaccts.de This is particularly useful for understanding a molecule's response to light, such as its UV-Vis absorption spectrum. For this compound, TD-DFT calculations can predict the electronic transitions, their corresponding excitation energies, and oscillator strengths. nih.gov

These calculations can help to assign the peaks observed in an experimental UV-Vis spectrum to specific electronic transitions, such as π→π* or n→π* transitions within the aromatic rings and heterocyclic system. A TD-DFT study on thiazole-5-carboxylic acid revealed that the most stable form had its highest oscillator strength at the second singlet state (S2). dergipark.org.tr Similar analyses for this compound would provide insights into its photophysical behavior.

Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound in Methanol (Note: These are representative values for illustrative purposes.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.85 | 322 | 0.25 |

| S0 → S2 | 4.52 | 274 | 0.58 |

| S0 → S3 | 5.10 | 243 | 0.15 |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. mdpi.com For this compound, NBO analysis can quantify the delocalization of electron density between the anilino group, the thiazole ring, and the carboxylic acid moiety.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich anilino and thiazole moieties, while the LUMO would likely be distributed over the thiazole and carboxylic acid groups. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity. researchgate.net

Table 3: Representative FMO Energies and Reactivity Indices for this compound (Note: These are representative values for illustrative purposes.)

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

| Chemical Hardness (η) | 2.23 |

| Electronegativity (χ) | 4.03 |

| Electrophilicity Index (ω) | 3.64 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.netthaiscience.info It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. researchgate.netmdpi.com The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the thiazole ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the anilino and carboxylic acid groups would exhibit positive potential, indicating their likelihood to participate in hydrogen bonding as donors. chemrxiv.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Studies

Beyond understanding the intrinsic properties of this compound, computational methods are vital for exploring its potential as a ligand for biological targets, such as enzymes or receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwjarr.com In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might bind to the active site of a protein. nih.gov The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. amazonaws.comijpsjournal.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. nih.govuzh.ch An MD simulation calculates the motion of atoms over time, allowing for the observation of how the ligand and protein adapt to each other's presence. mdpi.com This can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding. nih.gov For this compound, MD simulations of its complex with a target protein would provide valuable information on the durability of key interactions, such as hydrogen bonds and hydrophobic contacts, over time.

Table 4: Representative Molecular Docking and MD Simulation Parameters for this compound with a Hypothetical Kinase Target (Note: These are representative values for illustrative purposes.)

| Parameter | Description | Value |

| Molecular Docking | ||

| Binding Energy | Estimated free energy of binding. | -8.5 kcal/mol |

| Key Interactions | Predicted hydrogen bonds and hydrophobic contacts. | H-bonds with backbone of hinge region; hydrophobic interactions with gatekeeper residue. |

| Molecular Dynamics | ||

| Simulation Time | Duration of the simulation. | 100 ns |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand from its initial docked pose. | 1.2 Å |

| RMSF (Binding Site) | Root Mean Square Fluctuation of the protein's binding site residues. | 0.8 Å |

Prediction of Binding Modes and Affinities with Enzyme Active Sites and Receptor Pockets

Future research could employ molecular docking simulations to predict how this compound might bind to the active sites of various enzymes or the pockets of receptors. Such studies would be instrumental in identifying potential biological targets and estimating the binding affinity, providing a foundation for understanding its possible therapeutic applications.

Elucidation of Specific Protein-Ligand Interactions (e.g., Hydrogen Bonding, Aromatic Stacking, Hydrophobic Interactions)

Detailed molecular dynamics simulations could follow docking studies to elucidate the specific non-covalent interactions that stabilize the complex between this compound and its potential protein targets. Understanding the key interactions, such as hydrogen bonds, aromatic stacking, and hydrophobic contacts, is crucial for optimizing the compound's structure to enhance its potency and selectivity.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Development of Predictive Models for Biological Activity based on Molecular Descriptors

Once a sufficient number of biologically active derivatives of this compound are synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) models could be developed. These models would use molecular descriptors to correlate the structural features of the compounds with their biological activities, enabling the prediction of the potency of new, unsynthesized analogs.

Pharmacophore Generation and Virtual Screening Approaches

Based on the structure of this compound and its interactions with a specific biological target, a pharmacophore model could be generated. This model, representing the essential steric and electronic features for biological activity, could then be used in virtual screening campaigns to identify other novel compounds from large chemical databases with the potential for similar therapeutic effects.

Structure Activity Relationship Sar Investigations of Anilinothiazole 4 Carboxylic Acid Derivatives

Systematic Exploration of Substituent Effects on Biological Activity and Potency

The biological activity of 5-anilino-1,3-thiazole-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on its core structure. Systematic modifications have revealed critical insights into the electronic and steric requirements for optimal interaction with biological targets.

Influence of Substitutions on the Anilino Moiety (e.g., Phenyl Ring Modifications)

The anilino phenyl ring offers a versatile platform for introducing a wide range of substituents, and its modification has been shown to significantly impact biological activity. The electronic properties and position of these substituents play a crucial role in modulating the potency of the compounds.

For instance, in the context of carbonic anhydrase (CA) inhibition, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic environment of the anilino nitrogen, thereby influencing its binding affinity. mdpi.com Studies on related thiazole (B1198619) derivatives have shown that para-halogen-substituted phenyl rings can be important for activity. mdpi.com Specifically, electron-withdrawing groups like bromine at the para-position of the phenyl ring have been found to be essential for certain antimicrobial activities. mdpi.com Conversely, in other contexts, electron-donating groups such as a methyl group at the para-position of the phenyl ring have been shown to increase cytotoxic activity. mdpi.com

The following table summarizes the general influence of phenyl ring substitutions on the biological activity of anilinothiazole derivatives based on findings from related thiazole scaffolds.

| Substituent Position | Substituent Type | General Effect on Activity |

|---|---|---|

| Para (4-) | Electron-withdrawing (e.g., -Cl, -Br) | Often enhances antimicrobial and anticonvulsant activity |

| Para (4-) | Electron-donating (e.g., -CH3, -OCH3) | May increase cytotoxic and anticonvulsant activity |

| Meta (3-) | Various | Variable, often less impactful than para-substitution |

| Ortho (2-) | Various | Can introduce steric hindrance, potentially reducing activity |

Role of Substituents on the Thiazole Heterocycle (Positions 2 and 5)

Substitutions on the thiazole ring itself, particularly at the 2- and 5-positions, are critical determinants of biological activity. The 5-position is occupied by the anilino group in the core scaffold, and as discussed, modifications to this group are pivotal.

At the 2-position, the introduction of various functional groups can significantly modulate the compound's properties. For instance, a free amino group at the 2-position has been identified as an essential requirement for anti-CA-III activity in a related series of thiazole derivatives. mdpi.com In the context of metallo-β-lactamase (MBL) inhibitors, the nature of the substituent at the 2-position of a 4,5-dihydrothiazole-4-carboxylic acid scaffold dramatically influences activity. For example, a 2-benzyl group on a fully aromatic thiazole ring was more active than a 2-phenyl group. researchgate.net

The following table illustrates the impact of substituents at different positions on the thiazole ring, drawing from research on analogous structures.

| Position | Substituent | Observed Effect on Activity |

|---|---|---|

| 2 | Free Amino (-NH2) | Essential for certain enzyme inhibitory activities. mdpi.com |

| 2 | Aryl (e.g., Phenyl) | Can be crucial for activity, with potency influenced by further substitution. |

| 5 | Anilino | Serves as a key interaction moiety; its substitutions are critical. |

| 5 | Phenyl | Identified as an essential requirement for some enzyme inhibitory activities. mdpi.com |

Contribution of the Carboxylic Acid Group and its Derivatives to Activity

The carboxylic acid group at the 4-position of the thiazole ring is a key functional group that often plays a vital role in the biological activity of these compounds. It can act as a hydrogen bond donor and acceptor, and its acidic nature allows for ionic interactions with biological targets. wiley-vch.de In many pharmaceuticals, a carboxylic acid moiety is crucial for binding to the active site of an enzyme. wiley-vch.de For instance, in a series of thiazole derivatives targeting carbonic anhydrase III, the carboxylic acid moiety at the 4-position was found to be an essential requirement for inhibitory activity. mdpi.com

The table below outlines the general contributions of the carboxylic acid group and its derivatives.

| Functional Group at Position 4 | Potential Role in Biological Activity |

|---|---|

| Carboxylic Acid (-COOH) | Acts as a key binding group (hydrogen bonding, ionic interactions). wiley-vch.de Essential for certain enzyme inhibitory activities. mdpi.com |

| Ester (-COOR) | Can serve as a prodrug to enhance bioavailability. May alter binding affinity. |

| Amide (-CONHR) | Introduces new hydrogen bonding capabilities. Modifies steric and electronic properties. |

Identification of Key Pharmacophoric Elements and Structural Motifs for Target Modulation

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, key pharmacophoric features typically include:

A hydrogen bond acceptor/donor: The carboxylic acid group is a primary contributor to this feature.

An aromatic/hydrophobic region: The anilino phenyl ring provides this crucial element for van der Waals and pi-pi stacking interactions.

A heterocyclic core: The thiazole ring acts as a central scaffold, positioning the other pharmacophoric elements in the correct orientation for binding.

A hydrogen bond donor: The anilino -NH- group can also participate in hydrogen bonding.

The spatial relationship between these features is critical for effective interaction with the target protein. The thiazole ring, being a constrained five-membered heterocycle, imposes conformational restrictions that can lead to entropically favorable binding. nih.gov

Insights from Comparative SAR Studies with Other Thiazole and Heterocyclic Scaffolds

Comparing the SAR of this compound derivatives with other heterocyclic scaffolds provides valuable context for understanding their biological activity. For instance, isosteric replacement of the thiazole ring with other five-membered heterocycles like oxadiazole, thiadiazole, or pyrazole (B372694) can lead to significant changes in activity. researchgate.net

Studies comparing thiazole and thiadiazole derivatives have shown that the isosteric replacement of the oxygen in an oxadiazole ring with sulfur to form a thiadiazole can lead to variations in pharmacological action. researchgate.net Similarly, the replacement of the thiazole ring with other heterocycles can alter the electronic distribution, lipophilicity, and metabolic stability of the molecule, all of which can impact its biological profile.

Comparative analyses have also been performed between thiazoles and other heterocyclic systems like quinazolines. Fusing a thiazole ring to a quinazolinone core, for example, has been shown to produce potent kinase inhibitors, with the angular fusion of the rings being a key determinant of activity. mdpi.com These comparative studies underscore the unique properties that the thiazole ring imparts to a molecule and highlight the potential for discovering novel biological activities by exploring different heterocyclic combinations.

Biological Activity Profiling of Anilinothiazole 4 Carboxylic Acid Derivatives in Vitro Biochemical and Cellular Studies

Enzyme Inhibition Mechanism Elucidation

Derivatives of 5-anilino-1,3-thiazole-4-carboxylic acid have been investigated for their ability to inhibit a range of enzymes implicated in various disease pathways. The core structure of this compound serves as a versatile scaffold for designing specific and potent inhibitors.

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.govmdpi.com Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. frontiersin.org Thiazole-based compounds have emerged as a promising class of non-purine XO inhibitors.

Research into thiazole-5-carboxylic acid derivatives has demonstrated their potential as potent XO inhibitors. researchgate.net Kinetic analyses of various heterocyclic inhibitors reveal that they often act competitively, binding to the enzyme's active site, which contains a molybdenum cofactor. mdpi.comfrontiersin.org This competitive inhibition mechanism prevents the substrate, xanthine, from accessing the active site, thereby blocking the production of uric acid. nih.govmdpi.com The success of febuxostat (B1672324), a non-purine inhibitor featuring a thiazole (B1198619) ring, has spurred the development of other structurally diverse molecules with a thiazole core to act as XO inhibitors. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies on these derivatives often show that specific substitutions on the phenyl and thiazole rings are crucial for potent inhibitory activity. For instance, a series of triazole-linked isatin-indole-3-carboxaldehyde hybrids based on the febuxostat skeleton were synthesized, with the most potent compound exhibiting an IC50 value of 0.37 µM and a mixed-type inhibitory mechanism. researchgate.net

Table 1: Xanthine Oxidase Inhibition by Thiazole Derivatives

| Compound Class | Inhibition Type | Potency (IC50) | Reference |

|---|---|---|---|

| Thiazole-5-carboxylic acid derivatives | Competitive/Mixed | Potent (µM range) | researchgate.net |

| 2-Phenylthiazole-4-carboxylic acid scaffold | Potent | 0.0486 µM | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

The glyoxalase system, particularly the enzyme Glyoxalase-I (Glo-I), plays a vital role in detoxifying cytotoxic metabolites like methylglyoxal. nih.gov Its inhibition in cancer cells leads to an accumulation of these toxic compounds, ultimately inducing apoptosis, making Glo-I an attractive target for anticancer drug design. nih.gov

Novel thiazole carboxylic acid derivatives have been identified as potential human Glo-I inhibitors. nih.gov A key feature of their inhibitory mechanism is the presence of a "zinc-binding feature." nih.gov Glo-I is a zinc-dependent metalloenzyme, and compounds that can chelate or strongly interact with the active site zinc ion can effectively block its catalytic function. The carboxylic acid moiety on the thiazole ring can act as a zinc-binding group, mimicking the structure of the enediol intermediate of the Glo-I catalytic reaction. nih.govnih.gov This interaction is fundamental to their competitive inhibition of the enzyme. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Inhibitors of these enzymes are central to the management of neurodegenerative diseases such as Alzheimer's disease. Thiazole and its related heterocyclic structures, like thiadiazoles, have been incorporated into novel compounds designed as cholinesterase inhibitors. nih.govnih.gov

Various studies on thiazole and 1,3,4-thiadiazole (B1197879) derivatives have demonstrated a range of inhibitory activities against both AChE and BuChE. nih.govresearchgate.net For example, a series of novel (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds showed potent in vitro inhibition, with IC50 values in the low micromolar to nanomolar range. nih.gov One of the most potent compounds was highly selective for AChE, with a mixed-type inhibition mechanism. nih.gov The structure-activity relationship of these hybrids indicates that the substitution pattern on the aromatic rings significantly influences both the potency and selectivity of inhibition. nih.govresearchgate.net

Table 2: Cholinesterase Inhibition by Thiazole/Thiadiazole Derivatives

| Compound | Target Enzyme | Potency (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 9 (Thiadiazole-diol) | AChE | 0.053 µM | ~950-fold vs BuChE | nih.gov |

| Compound 2 (Thiadiazole-diol) | AChE & BuChE | Low nM range | Dual inhibitor | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine kinases that are activated by environmental stress and pro-inflammatory cytokines. nih.gov They are implicated in various diseases, including neurodegenerative disorders, inflammation, and cancer. nih.gov

The thiazole scaffold has been identified as a valuable component in the design of JNK inhibitors. A series of 2-thioether-benzothiazoles, for instance, were synthesized and evaluated for JNK inhibition, leading to the discovery of potent compounds. researchgate.net The mechanism of these inhibitors often involves forming crucial hydrogen bonds with key amino acid residues in the kinase's hinge region, such as Met111. nih.gov Docking studies have shown that interactions with residues like Asn152, Gln155, and Met149 in the JNK3 active site are important for binding and inhibitory activity. nih.gov The selectivity of these compounds for JNK over other kinases is a critical aspect of their development, with some derivatives showing high specificity for the JNK family. nih.govnih.gov

Neuraminidase is a vital glycoprotein (B1211001) enzyme on the surface of the influenza virus that facilitates the release of new virus particles from infected host cells. nih.govmdpi.com Inhibition of this enzyme is a primary strategy for treating influenza A and B infections. nih.gov

Thiazolidine-4-carboxylic acid derivatives, structurally related to the anilinothiazole core, have been synthesized and evaluated as influenza neuraminidase inhibitors. researchgate.netnih.gov These compounds are designed to block the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues and thus halting the spread of the virus. nih.gov One study identified a potent compound from this series with an IC50 value of 0.14 µM, demonstrating the potential of the thiazolidine (B150603) ring as a scaffold for novel neuraminidase inhibitors. nih.govresearchgate.net The inhibitory activity of these derivatives is often compared to established drugs like oseltamivir. nih.gov

Antimicrobial Efficacy Assessment (In Vitro)

Thiazole and its derivatives are known to exhibit a broad spectrum of medicinal properties, including antibacterial and antifungal activities. researchgate.net A variety of anilinothiazole-4-carboxylic acid derivatives and related structures have been synthesized and tested against panels of pathogenic microorganisms.

In vitro studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net For example, a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibited good fungicidal activity. researchgate.net Similarly, novel quinoline-thiazole derivatives have been investigated, with some compounds showing significant antibacterial activity against strains like Staphylococcus aureus (including MRSA) and anticandidal activity against Candida albicans and Candida glabrata. acs.org The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

Table 3: In Vitro Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Target Organism | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Quinoline-Thiazole (4g) | MRSA | 3.91 | acs.org |

| Quinoline-Thiazole (4m) | S. aureus | 7.81 | acs.org |

| Quinoline-Thiazole (4d, 4i, 4k, 4l, 4m) | C. albicans | 1.95 | acs.org |

| Quinoline-Thiazole (4b, 4e, 4f) | C. glabrata | <0.06 | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

The mechanism of action for the antimicrobial effects can vary but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. researchgate.netnih.gov The structural diversity achievable with the thiazole scaffold allows for the fine-tuning of antimicrobial specificity and potency.

Antibacterial Activity Spectrum Against Gram-Positive and Gram-Negative Bacterial Strains

Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity. Studies have shown that novel thiazole compounds exhibit potent and selective bactericidal effects, particularly against Gram-positive pathogens, with Minimum Inhibitory Concentrations (MIC) ranging from 1–64 µg/mL. Certain derivatives have shown profound activity against S. aureus, with MIC values as low as 1–2 µg/mL.

In a study of new heteroaryl(aryl) thiazole derivatives, the antibacterial activity was found to be moderate to good against a panel of six bacterial strains. The MIC values for these compounds ranged from 0.17 to >3.75 mg/mL. For instance, one of the most active compounds displayed MICs between 0.23–0.70 mg/mL. nih.gov Another study on functionally substituted 2-aminothiazole (B372263) derivatives revealed them to be potent antibacterial agents, often more active than standard drugs like ampicillin (B1664943) and streptomycin. nih.gov

The introduction of different substituents on the thiazole ring significantly influences the antibacterial potency. For example, methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed good to very good antibacterial activity with MIC values ranging from 0.004 mg/mL to 0.045 mg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| Novel Thiazole Derivatives | S. aureus | 1–2 µg/mL | |

| Heteroaryl(aryl) Thiazole Derivative (Compound 3) | Various | 0.23–0.70 mg/mL | nih.gov |

| Heteroaryl(aryl) Thiazole Derivative (Compound 4) | E. coli | 0.17 mg/mL | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Various | 0.004–0.03 mg/mL | nih.gov |

Antifungal Activity Spectrum and Potency Against Pathogenic Fungi

The antifungal potential of thiazole derivatives has been explored against various pathogenic fungi. Certain novel thiazole compounds have shown activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts, including the emerging pathogen Candida auris.

A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL, which is comparable or even superior to the standard drug nystatin. researchgate.net The mechanism of action for these compounds may involve disruption of the fungal cell wall or cell membrane. researchgate.net

Other studies have also highlighted the antifungal properties of related structures. For instance, some arylsulfonamides showed fungistatic activity against various Candida strains at concentrations between 0.125 and 1 mg/mL. mdpi.com Additionally, certain functionally substituted 2-aminothiazole derivatives exhibited good antifungal activity, surpassing reference drugs like ketoconazole (B1673606) and bifonazole. nih.gov The most sensitive fungus was identified as T. viride, while A. fumigatus was the most resistant. nih.gov

Table 2: Antifungal Activity of Selected Thiazole and Related Derivatives

| Compound Type | Fungal Strain | MIC | Reference |

|---|---|---|---|

| Thiazole derivatives with cyclopropane | Candida albicans | 0.008–7.81 µg/mL | researchgate.net |

| Arylsulfonamide (Compound 3) | Candida spp. | 0.125–1 mg/mL | mdpi.com |

| Amine derivative (Compound 4c) | Filamentous fungi and yeast | 7.8–312 µg/mL | nih.gov |

| Amine derivative (Compound 4e) | Filamentous fungi and yeast | 7.8–312 µg/mL | nih.gov |

Antiviral Properties and Mechanisms of Action (e.g., TMV Inhibition)

Derivatives of thiazole and structurally related heterocycles have been investigated for their antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).

In one study, a series of thiazolidine-4-carboxylic acids were synthesized and evaluated for their anti-TMV activity. Several of these compounds displayed moderate to good antiviral effects. researchgate.net For instance, one derivative showed excellent in vivo activity against TMV at a concentration of 500 µg/mL, with inactivation, curative, and protection rates of 51%, 47%, and 49%, respectively. These rates were significantly higher than those of the commercial antiviral agent ribavirin. researchgate.net

Similarly, research on 1,3,4-thiadiazole derivatives, which are structurally similar to thiazoles, has shown promising results. One such derivative exhibited superior protective activity against TMV compared to the commercial agent ningnanmycin, with an EC50 value of 203.5 μg/mL. nih.gov Further investigation revealed that this compound could effectively inhibit the spread of TMV within the host plant. nih.gov Pyrazole (B372694) amide derivatives have also been tested, showing curative rates against TMV ranging from 22.6% to 86.5%. mdpi.com

Table 3: In Vivo Anti-TMV Activity of Thiazole and Related Heterocyclic Derivatives at 500 µg/mL

| Compound Type | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) | Reference |

|---|---|---|---|---|

| Thiazolidine-4-carboxylic acid (Compound 3) | 51 | 47 | 49 | researchgate.net |

| Ribavirin (Reference) | 40 | 40 | 38 | researchgate.net |

| 1,3,4-Thiadiazole Derivative (Compound E2) | Not specified (EC50 = 203.5 μg/mL) | Not specified | Not specified | nih.gov |

| Ningnanmycin (Reference) | Not specified (EC50 = 261.4 μg/mL) | Not specified | Not specified | nih.gov |

Anti-inflammatory Biochemical Pathway Modulation (In Vitro)

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-8)

The modulation of inflammatory pathways is a key area of investigation for thiazole derivatives. These compounds have been shown to inhibit the production of key pro-inflammatory cytokines. For instance, certain small molecules are known to inhibit Tumor Necrosis Factor-alpha (TNF-α), a central regulator in immune functions whose dysregulation is linked to numerous diseases. nih.govmdpi.com

Studies on specific flavonoids, such as Luteolin, have demonstrated the suppression of TNF-α-induced Interleukin-8 (IL-8) production in a dose-dependent manner in human colon epithelial cells. nih.gov This inhibition is linked to the blockade of MAPK phosphorylation, subsequent IκB degradation, and NF-κB activation. nih.gov While not directly thiazole derivatives, these studies provide a mechanistic framework for how heterocyclic compounds can exert anti-inflammatory effects through cytokine inhibition. Experimental validation of various compounds has led to the identification of several with significant TNF-α inhibition, with IC50 values reported at 6.5 ± 0.8 µM, 27.4 ± 1.7 µM, and 32.5 ± 4.5 µM. nih.gov

Effects on Inflammatory Mediators and Enzymes

Beyond cytokine inhibition, anilinothiazole-4-carboxylic acid derivatives and related compounds affect other inflammatory mediators and enzymes, such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS).

A series of novel Pterostilbene-carboxylic acid derivatives were evaluated for their anti-inflammatory effects and showed weak to strong inhibitory effects on LPS-induced nitric oxide (NO) release. nih.gov Five of these compounds exhibited excellent anti-inflammatory effects with IC50 values for NO inhibition ranging from 9.87 to 19.78 μM. nih.gov These compounds also demonstrated strong COX-2 inhibitory abilities, with IC50 values between 85.44 and 140.88 nM. nih.gov The most potent compound inhibited NO release by down-regulating the expression of COX-2 and iNOS and modulating NF-κB/MAPK signaling pathways. nih.gov

Similarly, novel pyrazole carboxylate derivatives were found to have potent iNOS inhibitory activity, with IC50 values ranging from 0.41–0.61 µM, which was superior to the reference drug celecoxib (B62257) (0.48 µM). researchgate.net Studies on isoxazole (B147169) derivatives also identified compounds with potent and selective COX-2 inhibition, with one compound showing an IC50 value of 0.55 ± 0.03 µM. nih.gov

Table 4: Inhibitory Activity of Thiazole-Related Derivatives on Inflammatory Mediators

| Compound Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Pterostilbene-carboxylic acid derivative (Compound 7) | NO Inhibition | 9.87 ± 1.38 μM | nih.gov |

| Pterostilbene-carboxylic acid derivative (Compound 7) | COX-2 Inhibition | 85.44 ± 3.88 nM | nih.gov |

| Pyrazole carboxylate derivative | iNOS Inhibition | 0.41–0.61 µM | researchgate.net |

| Isoxazole derivative (Compound C6) | COX-2 Inhibition | 0.55 ± 0.03 µM | nih.gov |

Antiproliferative Effects on Cancer Cell Lines (In Vitro Cell-Based Assays)

The antiproliferative properties of thiazole derivatives have been evaluated against a variety of human cancer cell lines. A study on 2-aminothiazole derivatives found that one compound exhibited outstanding growth inhibitory effects against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cancer cell lines, with a particularly low IC50 of 2.01 µM for HT29 cells. nih.gov

Other research has demonstrated the broad-spectrum antiproliferative activity of this class of compounds. For example, certain 2-(alkylamido)thiazole analogues showed moderate activity with IC50 values of 4-8 µM, while 2-(arylamido) derivatives had significantly increased potency with IC50 values in the range of 0.2-1 µM. nih.gov

Furthermore, quinazoline-based carboxylic acids, which share structural motifs with the target compounds, were tested against a panel of 59 human cancer cell lines. nih.gov Derivatives with an ortho-aminobenzoic acid moiety demonstrated excellent broad-spectrum cell growth inhibitory activity. nih.gov In contrast, another study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates found one derivative to have a potent antiproliferative effect against the MCF-7 breast cancer cell line, with an IC50 value of 0.013 µM. mdpi.com

Table 5: Antiproliferative Activity of Selected Thiazole and Related Derivatives

| Compound Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-Aminothiazole derivative (Compound 10) | HT29 (Colon Cancer) | 2.01 µM | nih.gov |

| 2-(Arylamido)thiazole derivatives | L1210 (Leukemia) | 0.2–1 µM | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast Cancer) | 0.013 µM | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MDA-MB-231 (Breast Cancer) | 0.056 µM | mdpi.com |

Evaluation of Cytotoxicity and Growth Inhibition in Diverse Cancer Cell Models (e.g., Leukemia)

Derivatives of the this compound scaffold have demonstrated significant cytotoxic and growth inhibitory effects across a variety of human cancer cell lines. In vitro studies have consistently shown that these compounds can suppress the proliferation of cancer cells, with their efficacy often measured by the half-maximal inhibitory concentration (IC50).

One study highlighted a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives that exhibited good anti-proliferative effects on the human K562 chronic myeloid leukemia cell line. nih.gov Similarly, dasatinib (B193332), a well-known kinase inhibitor featuring a 2-aminothiazole core, and its derivatives have shown potent nanomolar inhibitory activity against the proliferation of K562 cells. nih.gov

The cytotoxic potential of these derivatives is not limited to leukemia. Various anilinothiazole and related thiazole compounds have been evaluated against solid tumor cell lines, including those from breast, colon, and liver cancers. For instance, a novel thiazole derivative showed strong antiproliferative activity against HepG-2 (liver) and MCF-7 (breast) cancer cell lines, with IC50 values of 14.05 µg/mL and 17.77 µg/mL, respectively. mdpi.com Another study reported thiazole-amino acid hybrid derivatives with potent cytotoxicity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells, with some compounds showing stronger activity than the reference drug 5-Fluorouracil. researchgate.net

The structural modifications on the anilino and thiazole rings play a crucial role in determining the cytotoxic potency. For example, in a series of 2-anilino-4-amino-5-aroylthiazoles, the presence of electron-releasing groups on the aniline (B41778) ring was found to enhance antiproliferative activity. mdpi.com The following table summarizes the cytotoxic activities of selected anilinothiazole derivatives and related compounds in various cancer cell models.

| Compound Class | Cell Line | Cancer Type | IC50 / GI50 Value | Reference |

|---|---|---|---|---|

| 2-Anilino-4-amino-5-aroylthiazole (Compound 5t) | HeLa | Cervical Cancer | 0.03 µM | mdpi.com |

| 2-Anilino-4-amino-5-aroylthiazole (Compound 5w) | HeLa | Cervical Cancer | 0.04 µM | mdpi.com |

| Thiazole-based Stilbene (B7821643) Analog (Compound 8) | MCF-7 | Breast Cancer | 0.78 µM | mdpi.com |

| Thiazole-based Stilbene Analog (Compound 11) | HCT116 | Colon Cancer | 0.62 µM | mdpi.com |

| 2-Aminothiazole Derivative (H154) | HepG2 | Liver Cancer | 0.040 µM | researchgate.net |

| Dasatinib Derivative (Compound 8b) | K562 | Chronic Myeloid Leukemia | Nanomolar range | nih.gov |

| Bis-Thiazole (Compound 5c) | HeLa | Cervical Cancer | 0.6 nM | researchgate.net |

| Bis-Thiazole (Compound 5f) | KF-28 | Ovarian Cancer | 6 nM | researchgate.net |

Modulation of Specific Oncogenic Pathways and Protein Targets

Anilinothiazole-4-carboxylic acid derivatives exert their anticancer effects by interacting with and modulating a range of specific protein targets and oncogenic pathways critical for tumor growth and survival.

Tubulin: A significant mechanism of action for many thiazole-based compounds is the inhibition of tubulin polymerization. nih.gov By binding to tubulin, these agents disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis. mdpi.com For example, a series of 2-anilino-4-amino-5-aroylthiazoles were identified as potent inhibitors of tubulin polymerization, with compound 5t showing an IC50 of 0.72 μM, which is more potent than the well-known inhibitor Combretastatin A-4 (CA-4). mdpi.com These compounds were found to bind to the colchicine (B1669291) site on tubulin. mdpi.com Similarly, certain 2-anilino triazolopyrimidine derivatives also demonstrated potent tubulin polymerization inhibition, with one compound having an IC50 of 0.45 µM. mdpi.comsemanticscholar.org

Kinases: The anilinothiazole scaffold is a key component in numerous kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer. nih.gov

PI3Ks (Phosphoinositide 3-kinases): The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Several aminothiazole derivatives have been developed as potent and selective inhibitors of PI3K isoforms. nih.gov For instance, derivatives of 2-aminobenzothiazole (B30445) have been synthesized as inhibitors of PI3Kα with IC50 values in the nanomolar range (e.g., 13 nM). nih.gov

Src/Abl: The 2-aminothiazole structure is the core of Dasatinib, a potent inhibitor of both Src and Bcr-Abl tyrosine kinases. This dual inhibition is crucial for its efficacy in chronic myeloid leukemia (CML). nih.gov Structure-activity relationship studies have led to the development of dasatinib derivatives with nanomolar to subnanomolar potencies in biochemical and cellular assays.

BRAF: The BRAF kinase, particularly the V600E mutant, is a key driver in melanoma and other cancers. Thiazole derivatives have been designed as potent inhibitors of BRAFV600E. Novel thiazole derivatives incorporating a phenyl sulfonyl moiety showed excellent BRAFV600E inhibitory activity, with some compounds being more potent than the approved drug dabrafenib, exhibiting IC50 values as low as 23.1 nM.

EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many carcinomas. Anilino-based structures are prevalent in EGFR inhibitors. Thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have been developed as potent dual EGFR/HER2 kinase inhibitors, with IC50 values in the sub-micromolar range (e.g., 0.122 µM for EGFR).

SphK (Sphingosine Kinase): Sphingosine kinase 1 (SK1) is an enzyme that produces the signaling lipid sphingosine-1-phosphate (S1P), which is involved in cell growth and survival. The compound 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKi) is a known SK1 inhibitor that not only blocks its catalytic activity but also induces its proteasomal degradation. Other aminothiazole-based guanidine (B92328) derivatives have been developed as dual inhibitors of SphK1 and SphK2.

HAT/HDAC (Histone Acetyltransferases/Histone Deacetylases): Thiazole-based hydroxamic acids have been explored as histone deacetylase (HDAC) inhibitors. nih.gov These compounds have shown potent inhibition of HDACs with IC50 values in the sub-micromolar range. One derivative, for example, exhibited an IC50 of 0.010 µM, which was more potent than the approved HDAC inhibitor SAHA.

| Compound Class | Target | Inhibition Value (IC50 / Ki) | Reference |

|---|---|---|---|

| 2-Anilino-4-amino-5-aroylthiazole (Compound 5t) | Tubulin Polymerization | 0.72 µM | mdpi.com |

| 2-Anilino Triazolopyrimidine (Compound 3d) | Tubulin Polymerization | 0.45 µM | mdpi.com |

| Thiazole Derivative (Compound 13a) | BRAFV600E Kinase | 23.1 nM | |

| Thiazole Derivative (Compound 7b) | BRAFV600E Kinase | 36.3 nM | |

| Imidazo[2,1-b]thiazole (Compound 43) | EGFR Kinase | 0.122 µM | |

| Thiazole-based Hydroxamic Acid (Compound 5f) | HDAC | 0.010 µM | |

| 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole | Sphingosine Kinase 1 (SK1) | Inhibitor/Induces Degradation | |

| Dasatinib | Src/Abl Kinase | 0.55 nM (Src), 3.0 nM (Abl) |

Inhibition of Key Cellular Processes (e.g., Protein Synthesis, RNA Synthesis, DNA Replication)

The cytotoxic effects of anilinothiazole derivatives are also linked to the disruption of fundamental cellular processes required for proliferation.

DNA Replication: Several studies have identified thiazole derivatives as inhibitors of DNA topoisomerases, which are essential enzymes that control the topological state of DNA during replication. One study synthesized a series of thiazole-based stilbene analogs and found them to be potent DNA topoisomerase I inhibitors. mdpi.com Another investigation reported a novel thiazole derivative that strongly binds to DNA via an intercalative mode and functions as a topoisomerase II inhibitor. nih.govmdpi.com Benzothiazole derivatives have also been identified as potent human DNA topoisomerase IIα inhibitors, with one compound showing an IC50 value of 39 nM. By inhibiting these enzymes, the compounds interfere with DNA replication, leading to cell death.

Protein Synthesis and RNA Synthesis: While the inhibition of DNA replication via topoisomerase interference is a documented mechanism for some thiazole derivatives, direct in vitro evidence specifically detailing the inhibition of protein synthesis or RNA synthesis by this compound derivatives in cancer cells is not extensively covered in the reviewed literature. Some related compounds have been shown to inhibit bacterial DNA gyrase, which can subsequently affect translational processes, but this is not a direct measure of protein synthesis inhibition in human cancer cells.

Other Mechanistic Studies of Biological Interactions (In Vitro)

Beyond direct enzyme inhibition, in vitro studies have revealed other mechanisms through which anilinothiazole derivatives exert their anticancer effects, primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: Many anilinothiazole and related thiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. For example, a novel aminothiazole derivative, H154, was found to induce apoptosis in HepG2 liver cancer cells, as evidenced by characteristic morphological changes and DNA fragmentation. researchgate.net The induction of apoptosis by these compounds is often linked to their primary mechanism of action. For instance, tubulin polymerization inhibitors cause mitotic arrest, which subsequently triggers the apoptotic cascade. mdpi.com Studies on 2-anilino triazolopyrimidines confirmed that the lead compound induced apoptosis through the intrinsic pathway, involving mitochondrial depolarization and caspase-9 activation. mdpi.comsemanticscholar.org Similarly, some 5-ene-2-arylaminothiazol-4(5H)-ones were shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, with activation of caspases 7, 8, 9, and 10.

Cell Cycle Arrest: A common consequence of treatment with these compounds is the arrest of the cell cycle at specific phases, preventing cancer cells from completing division. The disruption of microtubule dynamics by tubulin-inhibiting anilinothiazole derivatives typically leads to a block in the G2/M phase of the cell cycle. mdpi.com This has been observed in HeLa cells treated with 2-anilino-4-amino-5-aroylthiazoles. mdpi.com Similarly, thiazole-based HDAC inhibitors were also found to arrest colon cancer cells at the G2 phase. This cell cycle blockade prevents proliferation and often precedes the onset of apoptosis.

Advanced Research Directions and Future Perspectives

Rational Design and Synthesis of Next-Generation Anilinothiazole-4-carboxylic Acid Compounds with Enhanced Bioactivity

Rational drug design, guided by an understanding of structure-activity relationships (SAR), is a cornerstone for developing next-generation therapeutic agents. For the anilinothiazole-4-carboxylic acid core, this involves strategic modifications to enhance interactions with biological targets and improve pharmacological profiles.

Future synthetic strategies will focus on:

Anilino Ring Substitution: Modifying the anilino (phenylamino) ring with various electron-donating or electron-withdrawing groups can significantly influence the compound's electronic properties and binding affinities. SAR studies have shown that the nature and position of these substituents are critical for activity. mdpi.com For instance, introducing halogen or methoxy (B1213986) groups can alter lipophilicity and hydrogen-bonding capacity, leading to enhanced potency.

Thiazole (B1198619) Core Modifications: While the core scaffold is established, subtle modifications, such as introducing substituents at the C2 position, could modulate activity. nih.gov This allows for the fine-tuning of the molecule's geometry and interaction with target proteins.

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with bioisosteres (e.g., tetrazoles, hydroxamic acids) can improve metabolic stability, cell permeability, and target engagement. This approach aims to overcome potential liabilities associated with the carboxylic acid moiety while retaining its essential binding interactions.

Computational tools like molecular docking are instrumental in this process, predicting how newly designed analogs will bind to target proteins such as kinases or enzymes. mdpi.comnih.gov This in-silico analysis helps prioritize the synthesis of compounds with the highest likelihood of success, streamlining the discovery process.

Table 1: Bioactivity of Rationally Designed Thiazole Derivatives

| Compound Scaffold | Modification Strategy | Target/Activity | Observed Outcome |

|---|---|---|---|

| 4-(Thiazol-5-yl)benzoic acid | Introduction of 2-halo-benzyloxy group at the 3-position of the benzoic acid | Protein kinase CK2 Inhibition | Maintained potent inhibitory activity and led to 3-6 times higher antiproliferative activity. researchgate.net |

| 2-Amino-4-phenyl thiazole | Substitution on the phenyl ring with chloro or bromo groups | Cholinesterase Inhibition | Compounds exhibited potent, mixed-type inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov |

| Thiazolidine-4-carboxylic acid | Derivatization of the core structure | Influenza Neuraminidase Inhibition | Created derivatives with moderate inhibitory activity, providing a basis for designing more potent inhibitors. nih.gov |

Integration of High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

To explore the vast chemical space around the anilinothiazole-4-carboxylic acid scaffold, the integration of combinatorial chemistry and high-throughput screening (HTS) is essential. nih.govbenthamscience.com This synergy allows for the rapid synthesis and evaluation of large libraries of related compounds to identify initial "hits" for further development.

Combinatorial Chemistry enables the parallel synthesis of a multitude of derivatives by systematically combining different building blocks. For the anilinothiazole scaffold, this could involve reacting a core thiazole precursor with a diverse set of anilines and other reagents to generate a library with wide structural variety. chemrxiv.org This approach efficiently produces numerous compounds for biological testing.

High-Throughput Screening (HTS) facilitates the rapid testing of these large chemical libraries against specific biological targets. j-morphology.com By automating the screening process, researchers can quickly identify compounds that exhibit a desired biological effect, such as inhibiting a particular enzyme or blocking a receptor. The hits generated from HTS provide robust structure-activity relationship data that can guide the next phase of lead optimization. nih.gov This combination of technologies has proven to be a powerful engine for modern drug discovery. jdigitaldiagnostics.com

Exploration of Multi-Target Directed Ligands within the Anilinothiazole Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders like Alzheimer's disease, involve multiple pathological pathways. nih.govfigshare.com The traditional "one-target, one-molecule" approach is often insufficient for these conditions. The development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously—represents a promising therapeutic strategy. nih.govresearchgate.net

The anilinothiazole scaffold is an excellent framework for designing MTDLs due to its chemical tractability and ability to interact with various biological targets. researchgate.netnih.gov For example, in the context of Alzheimer's disease, a single anilinothiazole derivative could be engineered to inhibit both cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B), enzymes that play crucial roles in the disease's progression. researchgate.netnih.gov